rac-cis-N-Desmethyl Sertraline-d4 Hydrochloride

Description

BenchChem offers high-quality rac-cis-N-Desmethyl Sertraline-d4 Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about rac-cis-N-Desmethyl Sertraline-d4 Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C16H16Cl3N |

|---|---|

Poids moléculaire |

332.7 g/mol |

Nom IUPAC |

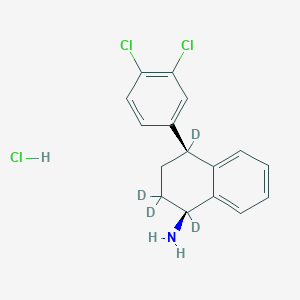

(1S,4S)-1,2,2,4-tetradeuterio-4-(3,4-dichlorophenyl)-3H-naphthalen-1-amine;hydrochloride |

InChI |

InChI=1S/C16H15Cl2N.ClH/c17-14-7-5-10(9-15(14)18)11-6-8-16(19)13-4-2-1-3-12(11)13;/h1-5,7,9,11,16H,6,8,19H2;1H/t11-,16-;/m0./s1/i8D2,11D,16D; |

Clé InChI |

YKXHIERZIRLOLD-HBWCLSKVSA-N |

SMILES isomérique |

[2H][C@]1(CC([C@](C2=CC=CC=C21)([2H])N)([2H])[2H])C3=CC(=C(C=C3)Cl)Cl.Cl |

SMILES canonique |

C1CC(C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl)N.Cl |

Origine du produit |

United States |

Foundational & Exploratory

chemical structure of rac-cis-N-Desmethyl Sertraline-d4 Hydrochloride

[1][2][3][4]

Chemical Architecture & Identity

rac-cis-N-Desmethyl Sertraline-d4 Hydrochloride is a stable, isotopically labeled metabolite standard used primarily as an Internal Standard (IS) in the quantitative bioanalysis of Sertraline and its major metabolite, N-desmethylsertraline (Norsertraline).

Core Nomenclature

-

IUPAC Name: cis-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-naphthalen-1-amine-2,2,3,4-d4 hydrochloride (Note: Numbering of deuterium positions varies by synthesis; commonly 1,2,2,4-d4 or 2,2,3,3-d4 depending on the precursor. The commercial "d4" standard typically labels the aliphatic tetralin ring).

-

Common Name: N-Desmethylsertraline-d4 HCl, Norsertraline-d4.

-

CAS Number: 91797-57-8 (Unlabeled parent); Specific labeled CAS numbers are often vendor-specific (e.g., TRC-D292103).

-

Molecular Formula:

[1]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -

Molecular Weight: 332.69 g/mol (Salt), 296.23 g/mol (Free Base).

Structural Analysis

The molecule consists of a tetralin (1,2,3,4-tetrahydronaphthalene) core fused with a phenyl ring. The "N-desmethyl" designation indicates the absence of the methyl group on the amine found in the parent drug, Sertraline.

Stereochemistry: The "rac-cis" Designation

Sertraline is marketed as the pure (1S, 4S) enantiomer.[2] However, the internal standard is often supplied as rac-cis , which is a racemic mixture of the (1S, 4S) and (1R, 4R) enantiomers.

-

cis-Configuration: The amine group at C1 and the 3,4-dichlorophenyl group at C4 are on the same side of the tetralin ring plane.

-

Bioanalytical Implication: In achiral LC-MS/MS methods (using C18 columns), the (1S, 4S) and (1R, 4R) enantiomers co-elute. Therefore, the racemic IS behaves chromatographically identical to the chiral analyte extracted from biological matrices.

Isotopic Labeling (d4)

The deuterium atoms are strategically placed on the aliphatic tetralin ring to ensure stability and prevent deuterium-hydrogen exchange (D/H exchange) in aqueous media.

-

Location: Typically C1, C2, and C4 positions (e.g., 1,2,2,4-d4 pattern).

-

Mass Shift: +4 Da relative to the unlabeled metabolite (292 Da → 296 Da).

-

Interference Avoidance: The +4 Da shift is critical to avoid spectral overlap with the Chlorine isotope pattern (

and

Structural Visualization

The following diagram illustrates the connectivity and the typical fragmentation logic used in Mass Spectrometry.

Caption: Structural composition of rac-cis-N-Desmethyl Sertraline-d4 highlighting the deuterated tetralin core and cis-stereochemistry.

Physicochemical Properties[2][6][7]

Understanding the physicochemical behavior is essential for optimizing extraction recovery and chromatographic retention.

| Property | Value / Characteristic | Relevance to Protocol |

| Solubility | Soluble in Methanol, DMSO, Water (low) | Prepare stock solutions in Methanol (1 mg/mL). |

| pKa | ~9.4 - 9.8 (Secondary Amine) | Molecule is positively charged at acidic/neutral pH. Use basic pH for Liquid-Liquid Extraction (LLE) to neutralize and extract into organic layer. |

| LogP | ~4.3 - 4.8 | Highly lipophilic. Retains strongly on C18 columns; requires high organic content for elution. |

| Salt Form | Hydrochloride (HCl) | Enhances stability and water solubility compared to the free base. |

| Hygroscopicity | Moderate | Store desiccated at -20°C to prevent moisture absorption affecting weighing accuracy. |

Bioanalytical Applications (LC-MS/MS)

The primary utility of this compound is as an Internal Standard for the quantification of N-desmethylsertraline in human plasma/serum.

Mass Spectrometry Transitions (MRM)

In positive Electrospray Ionization (ESI+), the molecule forms the protonated molecular ion

-

Precursor Ion (Q1):

296.2 -

Product Ions (Q3):

-

Quantifier:

279.0 (Loss of -

Qualifier:

159.0 (Dichlorobenzyl cation). Note: If d4 is on the tetralin ring, this fragment (derived from the phenyl ring) may be identical to the unlabeled analyte (159.0), making it less specific. Therefore, the 296 -> 279 transition is preferred.

-

Comparison Table: Analyte vs. IS

| Compound | Precursor (m/z) | Product (m/z) | Mass Shift |

| N-Desmethylsertraline | 292.1 | 159.1 / 275.2 | - |

| N-Desmethylsertraline-d4 | 296.2 | 279.0 | +4.1 Da |

Experimental Workflow: Sample Preparation

To ensure accurate quantification, the IS must track the analyte through extraction.

-

Stock Preparation: Dissolve 1 mg of rac-cis-N-Desmethyl Sertraline-d4 HCl in 10 mL Methanol. Store at -20°C.

-

Working Solution: Dilute stock to ~500 ng/mL in 50:50 Methanol:Water.

-

Extraction (Protein Precipitation):

-

Aliquot 100 µL Plasma.

-

Add 20 µL IS Working Solution.

-

Add 300 µL Acetonitrile (precipitating agent).

-

Vortex (1 min) and Centrifuge (10,000 rpm, 5 min).

-

Inject supernatant.

-

Chromatographic Logic

The cis-diastereomer (IS) and the metabolic cis-enantiomer (analyte) will co-elute on standard C18 columns. This is the desired behavior for an IS, as it compensates for matrix effects (ion suppression/enhancement) at that specific retention time.

Caption: Bioanalytical workflow utilizing rac-cis-N-Desmethyl Sertraline-d4 as an Internal Standard.

Synthesis & Stability Considerations

Synthesis Route (General)

The synthesis typically follows the route of the parent sertraline but utilizes deuterated reagents.

-

Friedel-Crafts Acylation: 3,4-Dichlorobenzoyl chloride + Benzene → Benzophenone derivative.

-

Stobbe Condensation: Reaction with diethyl succinate.

-

Cyclization: Formation of the tetralone core. Deuterium is often introduced here using deuterated reducing agents (e.g., NaBD4) or deuterated benzene precursors.

-

Reductive Amination: Conversion of the ketone to the amine.

-

Resolution (Optional): For "rac-cis", the resolution step is skipped or the cis-isomers are isolated from the trans-isomers without separating enantiomers.

Stability

-

Solution Stability: Stable in Methanol for >6 months at -20°C.

-

Photostability: Like Sertraline, the desmethyl metabolite can be light-sensitive. Protect stock solutions from direct light (amber vials).

-

Isotopic Stability: The C-D bonds on the aliphatic ring are non-exchangeable under standard physiological and LC mobile phase conditions (pH 2-10).

References

-

LGC Standards. (2024). rac-cis-N-Desmethyl Sertraline-d4 Hydrochloride Product Data. Retrieved from

-

Kellermann, T., et al. (2023).[3][4] "A simple and sensitive LC-MS/MS method for the quantitation of sertraline and N-desmethylsertraline in human plasma." Journal of Chromatography B, 1228, 123827.[3] Retrieved from

-

Toronto Research Chemicals. (2024). rac-cis-N-Desmethyl Sertraline-d4 Hydrochloride (TRC-D292103).[5][1] Retrieved from

- Hiemke, C., et al. (2018). "Consensus Guidelines for Therapeutic Drug Monitoring in Neuropsychopharmacology: Update 2017." Pharmacopsychiatry, 51(01/02), 9-62. (Provides therapeutic ranges and metabolic context).

Sources

- 1. rac-cis-N-Desmethyl Sertraline-d4 Hydrochloride [lgcstandards.com]

- 2. Chirality of antidepressive drugs: an overview of stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A simple and sensitive LC-MS/MS method for the quantitation of sertraline and N-desmethylsertraline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rac-cis-N-Desmethyl Sertraline-d4 Hydrochloride [lgcstandards.com]

molecular weight and formula of N-Desmethyl Sertraline-d4 HCl

[1]

Executive Summary

N-Desmethyl Sertraline-d4 Hydrochloride (Norsertraline-d4 HCl) is the stable isotope-labeled analog of N-Desmethylsertraline, the primary pharmacologically active metabolite of the antidepressant Sertraline.

In high-throughput LC-MS/MS bioanalysis, this compound serves as the critical Internal Standard (IS) for the precise quantification of Norsertraline in biological matrices (plasma, urine, brain tissue). Unlike Sertraline-d3 (which is labeled on the N-methyl group), Norsertraline-d4 incorporates deuterium atoms directly onto the tetralin or phenyl ring system. This structural distinction is vital: metabolic N-demethylation of a Sertraline-d3 parent would result in an unlabeled metabolite, rendering it useless for tracking Norsertraline. Therefore, N-Desmethyl Sertraline-d4 is an absolute requirement for robust metabolite quantification.

Physicochemical Specifications

The following data represents the rac-cis diastereomer hydrochloride salt, the standard form used in non-chiral bioanalytical assays.

| Property | Specification |

| Chemical Name | rac-cis-N-Desmethyl Sertraline-d4 Hydrochloride |

| Synonyms | Norsertraline-d4 HCl; rac-cis-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine-d4 HCl |

| Molecular Formula | C₁₆H₁₂D₄Cl₃N (Salt) / C₁₆H₁₁D₄Cl₂N (Free Base) |

| Molecular Weight | 332.69 g/mol (HCl Salt) |

| Unlabeled Parent MW | 328.66 g/mol (HCl Salt) |

| Mass Shift | +4.03 Da (Ideal for MS resolution without cross-talk) |

| CAS Number | Unlabeled Parent: 91797-57-8 (Labeled form not formally assigned) |

| Physical State | Off-white to pale yellow solid |

| Solubility | Soluble in Methanol, DMSO; Slightly soluble in Water |

| pKa | ~9.2 (Amine) – Requires high pH for organic extraction |

Isotopic Labeling Architecture

Commercial synthesis typically places the four deuterium atoms on the tetralin ring (positions 1, 2, and 4) rather than the dichlorophenyl ring.

-

Stability: Labeling the aliphatic ring avoids potential deuterium loss during metabolic hydroxylation of the phenyl ring (though rare for this scaffold).

-

Retention Time: Deuterium labeling on the carbon skeleton can cause a slight retention time shift (usually eluting slightly earlier) compared to the analyte on Reverse Phase C18 columns. This "Isotope Effect" must be monitored to ensure the IS and analyte remain within the same ionization window.

Bioanalytical Application: The "Cross-Talk" Protocol

The primary challenge in quantifying Sertraline and Norsertraline simultaneously is isobaric interference and fragmentation overlap . The use of N-Desmethyl Sertraline-d4 eliminates these risks.

The "Why d4?" Mechanistic Logic

Researchers often ask why a d3 analog isn't sufficient.

-

Metabolic cleavage: Sertraline-d3 is labeled on the N-methyl group. When metabolized in vivo, the methyl group is removed, leaving unlabeled Norsertraline.[1] You cannot use the parent IS to normalize the metabolite.

-

Mass Resolution: A +4 Da shift provides cleaner separation in the quadrupole mass filter (Q1) than a +3 Da shift, reducing the risk of contributing isotopic abundance from the native analyte (M+4 natural isotopes are negligible compared to M+3).

Experimental Workflow: LC-MS/MS Optimization

Objective: Quantify Norsertraline in Human Plasma (LLOQ: 1.0 ng/mL).

Step 1: Stock Solution Preparation

-

Solvent: Dissolve 1 mg N-Desmethyl Sertraline-d4 HCl in 1 mL Methanol (free base equivalent correction factor: 0.879).

-

Storage: -20°C or -80°C. Stable for >12 months if protected from light.

Step 2: Sample Extraction (Liquid-Liquid Extraction - LLE)

-

Rationale: LLE provides cleaner extracts than Protein Precipitation (PPT) for this hydrophobic amine, reducing matrix effects.

-

Protocol:

-

Aliquot 200 µL plasma .

-

Add 20 µL IS working solution (500 ng/mL N-Desmethyl Sertraline-d4).

-

Add 100 µL 0.5M NaOH . Critical: Basifies the amine (pKa ~9.2) to ensure it is in the uncharged, extractable state.

-

Add 2 mL MTBE (Methyl tert-butyl ether) or Hexane/Ethyl Acetate (90:10).

-

Vortex (5 min) and Centrifuge (4000 rpm, 10 min).

-

Transfer supernatant, evaporate to dryness under N₂, and reconstitute in Mobile Phase.

-

Step 3: Mass Spectrometry (MRM Transitions)

Operate in Positive Electrospray Ionization (+ESI) mode.

| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) |

| Norsertraline | 292.1 m/z | 275.1 m/z (Loss of NH₃) | 20 |

| Norsertraline-d4 (IS) | 296.1 m/z | 279.1 m/z | 20 |

Note: The transition 292 -> 159 (Dichlorophenyl cation) is also common but less specific than the ammonia loss transition.

Visualization of Bioanalytical Logic

The following diagram illustrates the decision matrix for selecting the correct Internal Standard and the extraction logic based on pKa.

Figure 1: Internal Standard selection logic and bioanalytical workflow for Norsertraline quantification.

Handling & Stability Protocols

Hygroscopicity Alert

As a hydrochloride salt, N-Desmethyl Sertraline-d4 is hygroscopic .

-

Risk: Absorption of atmospheric moisture alters the effective weighing mass, leading to inaccurate stock solutions.

-

Mitigation: Equilibrate the vial to room temperature before opening. Weigh rapidly in a humidity-controlled environment (<40% RH) or use a closed weighing vessel.

Solution Stability

-

Acidic Conditions: Stable. The amine is protonated and resistant to oxidation.

-

Basic Conditions: Unstable over long periods. Do not store reconstituted samples in high pH buffers for >24 hours, as the free base is more susceptible to oxidative degradation.

-

Photostability: Sertraline derivatives are sensitive to UV light. Use amber glassware.

References

-

Tremaine, L. M., et al. (1989). "Metabolism and disposition of the 5-hydroxytryptamine uptake blocker sertraline in the rat and dog." Drug Metabolism and Disposition. Link

-

Obach, R. S., et al. (2005).[2] "Sertraline is metabolized by multiple cytochrome P450 enzymes, monoamine oxidases, and glucuronyl transferases in human."[2] Drug Metabolism and Disposition. Link

-

Toronto Research Chemicals (TRC). "rac-cis-N-Desmethyl Sertraline-d4 Hydrochloride Product Sheet." LGC Standards. Link

-

Santa Cruz Biotechnology. "(1S,4S)-N-Desmethyl Sertraline Hydrochloride Data Sheet." SCBT. Link[3]

-

Rao, R. N., et al. (2014). "Separation and characterization of forced degradation products of sertraline hydrochloride by LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis. Link

Technical Deep Dive: Pharmacokinetics and Bioanalysis of Sertraline Metabolites in Human Plasma

Executive Summary

Sertraline (Zoloft) represents a cornerstone in the selective serotonin reuptake inhibitor (SSRI) class.[1][2] However, its pharmacokinetic (PK) profile is defined not just by the parent compound, but by the extensive formation and persistence of its primary metabolite, N-desmethylsertraline (dorsertraline). For drug development professionals and bioanalytical scientists, understanding this relationship is critical: while the metabolite exhibits significantly longer residence time in plasma, its pharmacological contribution remains a subject of nuance. This guide dissects the metabolic pathways, quantitative PK parameters, and the validated LC-MS/MS protocols required for precise measurement in human plasma.

The Metabolic Landscape: Pathways and Mechanisms

Sertraline undergoes extensive first-pass metabolism in the liver. The primary biotransformation is N-demethylation, converting the active parent drug into N-desmethylsertraline.[2] This process is promiscuous, involving multiple Cytochrome P450 (CYP) isoforms, which provides a safety buffer against single-enzyme genetic polymorphisms, though CYP2C19 status remains a relevant covariate.

Key Enzymatic Drivers[3]

-

CYP2C19: A major catalyst for N-demethylation. Poor metabolizers (PMs) of CYP2C19 exhibit elevated sertraline plasma levels.

-

CYP2B6: Contributes significantly to N-demethylation.[1][2][3][4]

-

CYP3A4 & CYP2C9: Provide auxiliary metabolic clearance.

-

Secondary Pathways: Oxidative deamination (forming ketones) and glucuronidation (UGT enzymes) facilitate renal elimination of the metabolites.

Visualization: Sertraline Metabolic Pathway

The following diagram illustrates the cascade from parent to inactive conjugates.

Figure 1: Primary metabolic pathways of sertraline in humans, highlighting the central role of N-demethylation.[1][5][3][4][6][7][8][9]

Pharmacokinetic Profiling: Parent vs. Metabolite

The defining PK characteristic of sertraline therapy is the accumulation of N-desmethylsertraline.[3] Due to its significantly longer half-life compared to the parent drug, the metabolite achieves steady-state concentrations that can exceed those of sertraline, although its pharmacological potency is approximately 10-20 times lower [1].

Comparative PK Parameters (Steady State)

The following data represents typical values for adult patients receiving therapeutic doses (50–150 mg/day).

| Parameter | Sertraline (Parent) | N-desmethylsertraline (Metabolite) | Mechanism/Implication |

| T_max (Time to Peak) | 4 – 10 hours | 8 – 10 hours | Metabolite formation is rate-limited by parent absorption and metabolism. |

| t_1/2 (Half-life) | ~26 hours (22–36 h) | 60 – 100+ hours | The metabolite persists long after dosing stops (washout > 2 weeks). |

| Plasma Protein Binding | ~98.5% | ~98.5% | Both compounds are highly bound, necessitating effective extraction during bioanalysis. |

| Accumulation Factor | ~2x | > 5x | Slow elimination leads to significant accumulation of the metabolite. |

| Pharmacological Activity | Potent SSRI | Weak (<10% of parent) | Metabolite levels are useful for compliance monitoring rather than efficacy. |

Note: PK values are subject to inter-individual variability, particularly based on CYP2C19 genotype [2].

Bioanalytical Methodology: LC-MS/MS Protocol

Reliable quantification of sertraline and N-desmethylsertraline in human plasma requires a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay.[8][10] The following protocol is designed for high sensitivity and selectivity, mitigating matrix effects common in plasma analysis.

Experimental Design & Preparation

-

Matrix: Human Plasma (K2EDTA or Lithium Heparin).

-

Internal Standards (IS): Sertraline-d3 and N-desmethylsertraline-d4 (Deuterated standards are mandatory to compensate for matrix effects and extraction variability).

-

Extraction Method: Protein Precipitation (PPT) is preferred for throughput, though Liquid-Liquid Extraction (LLE) with Ethyl Acetate yields cleaner extracts for lower detection limits (LLOQ).

Step-by-Step Extraction Workflow (Protein Precipitation)

-

Aliquot: Transfer 200 µL of patient plasma into a 1.5 mL centrifuge tube.

-

IS Addition: Add 20 µL of Internal Standard working solution (e.g., 500 ng/mL in 50% Methanol). Vortex briefly.

-

Precipitation: Add 600 µL of cold Acetonitrile (ACN) containing 0.1% Formic Acid.

-

Agitation: Vortex vigorously for 2 minutes to ensure complete protein denaturation.

-

Separation: Centrifuge at 16,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Transfer 500 µL of the clear supernatant to a clean tube.

-

Concentration (Optional for Sensitivity): Evaporate to dryness under Nitrogen at 40°C and reconstitute in 150 µL of Mobile Phase Initial Conditions (e.g., 90:10 Water:ACN).

-

Injection: Inject 5-10 µL onto the LC-MS/MS system.

LC-MS/MS Conditions

-

Column: Poroshell 120 EC-C18 (3.0 x 100 mm, 2.7 µm) or equivalent.

-

Mobile Phase A: Water + 0.1% Formic Acid.[8]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient:

-

0.0 min: 20% B

-

0.5 min: 20% B

-

3.5 min: 90% B

-

4.5 min: 90% B

-

4.6 min: 20% B (Re-equilibration)

-

-

Ionization: ESI Positive Mode (ESI+).

MRM Transitions (Quantification)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |

| Sertraline | 306.1 | 159.1 | 20 |

| Sertraline-d3 (IS) | 309.1 | 275.2 | 18 |

| N-desmethylsertraline | 292.1 | 159.1 | 22 |

| N-desmethyl-d4 (IS) | 296.2 | 279.0 | 20 |

Visualization: Bioanalytical Workflow

Figure 2: Optimized sample preparation workflow for the simultaneous quantification of sertraline and its metabolite.

Clinical & Toxicological Implications

While N-desmethylsertraline is pharmacologically "weak," its kinetics have practical implications for researchers and clinicians:

-

Washout Periods: In crossover clinical trials, the washout period must be determined by the metabolite's half-life (~100h), not the parent's. A washout of at least 2–3 weeks is required to ensure the metabolite is cleared.

-

Compliance Monitoring: Due to the long half-life, N-desmethylsertraline levels remain stable even if a patient misses a dose or two. A low Parent/Metabolite ratio can indicate recent non-compliance (missed recent doses) or rapid metabolism [3].

-

Stereochemistry: Sertraline is administered as the cis-(1S,4S) enantiomer.[5][6][7] The metabolic process generally retains this stereochemical configuration, but bioanalytical methods typically quantify the achiral sum unless chiral columns are employed [4].

References

-

Mandrioli, R., et al. (2013). Sertraline pharmacokinetics and metabolism.[1][2][5][3][11][12][13][14] Current Drug Metabolism.[2] Link

-

Obach, R. S., et al. (2005). Sertraline is metabolized by multiple cytochrome P450 enzymes, monoamine oxidases, and glucuronyl transferases in human: an in vitro study. Drug Metabolism and Disposition.[1][2][3][11][12][13][14] Link

-

Hiemke, C., et al. (2018). Consensus Guidelines for Therapeutic Drug Monitoring in Neuropsychopharmacology: Update 2017. Pharmacopsychiatry.[1][2] Link

-

Kellermann, T., et al. (2023).[8][10] A simple and sensitive LC-MS/MS method for the quantitation of sertraline and N-desmethylsertraline in human plasma.[8][10] Journal of Chromatography B. Link

Sources

- 1. Sertraline - Wikipedia [en.wikipedia.org]

- 2. srrjournals.com [srrjournals.com]

- 3. researchgate.net [researchgate.net]

- 4. droracle.ai [droracle.ai]

- 5. PharmGKB summary: sertraline pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chirality of antidepressive drugs: an overview of stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. A simple and sensitive LC-MS/MS method for the quantitation of sertraline and N-desmethylsertraline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ClinPGx [clinpgx.org]

- 12. pdf.hres.ca [pdf.hres.ca]

- 13. portal.research.lu.se [portal.research.lu.se]

- 14. Pharmacokinetics of sertraline and its N-demethyl metabolite in elderly and young male and female volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biotransformation of Sertraline to Norsertraline: A Comprehensive Technical Guide for Researchers

This guide provides an in-depth exploration of the metabolic conversion of the selective serotonin reuptake inhibitor (SSRI) sertraline to its primary metabolite, norsertraline. Designed for researchers, scientists, and drug development professionals, this document details the enzymatic pathways, discusses the clinical implications of genetic variability, and provides robust experimental protocols for studying this critical biotransformation. Our objective is to furnish a comprehensive resource that combines established scientific knowledge with practical, field-proven methodologies.

Introduction: The Significance of Sertraline Metabolism

Sertraline is a widely prescribed therapeutic agent for a range of psychiatric conditions. Its efficacy and safety profile are intrinsically linked to its metabolic fate within the body. The principal route of sertraline metabolism is N-demethylation, a process that yields norsertraline. While norsertraline is significantly less pharmacologically active than its parent compound, its formation and subsequent accumulation are of considerable interest in clinical pharmacology and drug development.[1] Understanding the nuances of this metabolic pathway is paramount for predicting drug-drug interactions, assessing inter-individual variability in patient response, and optimizing therapeutic regimens.

Part 1: The Core Metabolic Pathway: N-Demethylation of Sertraline

The conversion of sertraline to norsertraline is a phase I metabolic reaction, specifically an N-demethylation, catalyzed by the cytochrome P450 (CYP) superfamily of enzymes primarily in the liver.[2] This reaction involves the oxidative removal of a methyl group from the secondary amine of sertraline.

The intrinsic clearance for N-demethylation of sertraline is approximately 20-fold greater than for its other major metabolic pathway, deamination.[3] This underscores the prominence of the sertraline to norsertraline conversion in the overall disposition of the drug.

Key Enzymatic Players

Multiple CYP isoforms contribute to the N-demethylation of sertraline, with their relative contributions being a subject of extensive research. The primary enzymes involved are:

-

CYP2B6: This enzyme is the principal catalyst for sertraline N-demethylation.[3][4]

-

CYP2C19: While contributing to a lesser extent than CYP2B6, CYP2C19 plays a significant role, particularly due to its well-documented genetic polymorphisms that can lead to substantial inter-individual variability in sertraline metabolism.[3][5][6]

-

Other Contributing Isoforms: Lesser contributions to this pathway have been attributed to CYP2C9, CYP3A4, and CYP2D6.[3][7] The involvement of multiple enzymes suggests a degree of metabolic redundancy, which can mitigate the impact of the inhibition of a single enzyme on the overall clearance of sertraline.[3]

The following diagram illustrates the primary metabolic conversion of sertraline.

Pharmacokinetics of Sertraline and Norsertraline

The pharmacokinetic profiles of both sertraline and its metabolite are crucial for understanding the clinical effects of the drug.

| Parameter | Sertraline | Norsertraline |

| Elimination Half-life | 22-36 hours[1] | 62-104 hours[8] |

| Time to Peak Plasma Concentration (Tmax) | 4.5-8.4 hours | - |

Table 1: Pharmacokinetic parameters of sertraline and norsertraline.

The significantly longer half-life of norsertraline leads to its accumulation in plasma upon repeated dosing of sertraline.

Part 2: The Impact of Genetic Polymorphisms

Genetic variations in the genes encoding the metabolizing enzymes, particularly CYP2B6 and CYP2C19, are a major source of inter-individual differences in sertraline pharmacokinetics and, consequently, patient response and side effect profiles.[9][10]

CYP2C19 Polymorphisms

CYP2C19 exhibits a range of genetic variants that can be broadly categorized by their effect on enzyme activity:

-

Poor Metabolizers (PMs): Individuals with two non-functional alleles (e.g., *2, *3) have significantly reduced CYP2C19 activity. This can lead to elevated plasma concentrations of sertraline, increasing the risk of adverse effects.[11][12] For these patients, a dose reduction of up to 50% may be recommended.[13]

-

Intermediate Metabolizers (IMs): Carrying one non-functional allele results in decreased enzyme activity, which may also lead to higher sertraline levels, though to a lesser extent than in PMs.[14]

-

Normal (Extensive) Metabolizers (NMs): Individuals with two functional alleles have normal enzyme activity.

-

Ultrarapid Metabolizers (UMs): Carriers of increased function alleles (e.g., *17) may metabolize sertraline more rapidly, potentially leading to lower plasma concentrations and a risk of therapeutic failure at standard doses.[15]

CYP2B6 Polymorphisms

Genetic variants in CYP2B6 also influence sertraline metabolism. The *6 and *9 alleles, for instance, have been associated with decreased metabolic capacity, leading to higher sertraline concentrations.[10][16] Conversely, the *4 allele is associated with increased function.[16]

The Clinical Pharmacogenetics Implementation Consortium (CPIC) provides peer-reviewed guidelines for sertraline dosing based on CYP2C19 and CYP2B6 genotypes to aid clinicians in personalizing treatment.[9][13][17]

Part 3: Experimental Protocols for Studying Sertraline Metabolism

The following section provides detailed methodologies for the in vitro and analytical assessment of sertraline N-demethylation.

In Vitro Metabolism of Sertraline using Human Liver Microsomes

This protocol is designed to determine the rate of norsertraline formation from sertraline in a pooled human liver microsome (HLM) system.

Materials:

-

Pooled Human Liver Microsomes (20 mg/mL stock)

-

Sertraline hydrochloride

-

Norsertraline (as a reference standard)

-

Potassium phosphate buffer (0.1 M, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (ACN)

-

Internal standard (IS) for LC-MS/MS analysis (e.g., deuterated sertraline)

Procedure:

-

Preparation of Incubation Mixtures:

-

In a microcentrifuge tube, prepare the incubation mixture (final volume of 200 µL) containing:

-

Potassium phosphate buffer (0.1 M, pH 7.4)

-

Human Liver Microsomes (final concentration of 0.5 mg/mL)

-

Sertraline (at various concentrations to determine kinetic parameters, e.g., 0.5 - 100 µM)

-

-

-

Pre-incubation:

-

Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

-

-

Initiation of Reaction:

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

-

Incubation:

-

Incubate at 37°C for a predetermined time (e.g., 30 minutes). The incubation time should be within the linear range of metabolite formation.

-

-

Termination of Reaction:

-

Stop the reaction by adding 200 µL of ice-cold acetonitrile containing the internal standard.

-

-

Sample Processing:

-

Vortex the mixture vigorously and centrifuge at 14,000 rpm for 10 minutes to pellet the protein.

-

-

Analysis:

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

-

Data Analysis:

-

Quantify the amount of norsertraline formed using a standard curve.

-

Calculate the rate of formation (e.g., in pmol/min/mg protein).

-

Determine the Michaelis-Menten kinetic parameters (Km and Vmax) by plotting the rate of formation against the substrate concentration and fitting the data to the Michaelis-Menten equation.

A study using human liver microsomes reported an apparent Km of 18.1 µM and a Vmax of 0.45 nmol/min/mg of protein for sertraline N-demethylation.[7]

Metabolism of Sertraline using Recombinant CYP Enzymes

This protocol allows for the identification of the specific CYP isoforms responsible for sertraline N-demethylation.

Materials:

-

Recombinant human CYP enzymes (e.g., CYP2B6, CYP2C19, CYP2C9, CYP3A4, CYP2D6) expressed in a suitable system (e.g., baculovirus-infected insect cells)

-

All other reagents as listed in the HLM protocol.

Procedure:

The procedure is similar to the HLM assay, with the following modifications:

-

In the incubation mixture, replace the HLMs with a specific recombinant CYP enzyme at an appropriate concentration (e.g., 10-50 pmol/mL).

-

Include a control incubation with a mock-transfected or empty vector preparation to account for any non-specific metabolism.

Data Analysis:

-

Compare the rate of norsertraline formation across the different recombinant CYP isoforms to determine the relative contribution of each enzyme to sertraline N-demethylation.

Quantification of Sertraline and Norsertraline in Human Plasma by LC-MS/MS

This section outlines a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of sertraline and norsertraline in human plasma.[8][18][19]

Sample Preparation (Protein Precipitation):

-

To 100 µL of human plasma, add 200 µL of acetonitrile containing the internal standard (e.g., deuterated sertraline and deuterated norsertraline).

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 10% to 90% B over several minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

Mass Spectrometric Conditions (Positive Ion Mode):

-

Ion Source: Electrospray Ionization (ESI).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Sertraline: e.g., m/z 306.1 → 159.0

-

Norsertraline: e.g., m/z 292.1 → 159.0

-

Internal Standards: Corresponding transitions for the deuterated analogs.

-

Validation:

The method should be validated according to regulatory guidelines for bioanalytical method validation, including assessments of linearity, accuracy, precision, selectivity, and stability.

Conclusion

The N-demethylation of sertraline to norsertraline is a multifaceted metabolic process with significant clinical implications. A thorough understanding of the key enzymatic players, particularly CYP2B6 and CYP2C19, and the impact of their genetic polymorphisms is essential for optimizing sertraline therapy. The experimental protocols provided in this guide offer a robust framework for researchers to investigate this critical biotransformation, paving the way for further advancements in personalized medicine and drug development.

References

- Kobayashi, K., Ishizuka, T., Shimada, N., Yoshimura, Y., Kamijima, K., & Chiba, K. (1999). Sertraline N-demethylation is catalyzed by multiple isoforms of human cytochrome P-450 in vitro.

- Bousman, C. A., Stevenson, J. M., Ramsey, L. B., Sangkuhl, K., Hicks, J. K., Strawn, J. R., Singh, A. B., Taran, L., Chavez, O., Taylor, D. M., Bishop, J. R., & Müller, D. J. (2023). Clinical Pharmacogenetics Implementation Consortium (CPIC) Guideline for CYP2D6, CYP2C19, CYP2B6, SLC6A4, and HTR2A Genotypes and Serotonin Reuptake Inhibitor Antidepressants. Clinical pharmacology and therapeutics, 114(1), 51–64.

- Huddart, R., Hicks, J. K., Ramsey, L. B., Strawn, J. R., Smith, D. M., Bobonis, M., Altman, R. B., & Klein, T. E. (2020). PharmGKB summary: sertraline pathway, pharmacokinetics. Pharmacogenetics and genomics, 30(8), 175–183.

- Prescribing Sertraline: Why Pharmacogenomics Matters. (2025, September 2).

- Yuce-Artun, N., Baskak, B., Ozel-Kizil, E. T., & Suzen, S. (2016). Influence of CYP2B6 and CYP2C19 polymorphisms on sertraline metabolism in major depression patients. International journal of clinical pharmacy, 38(2), 388–394.

- Bråten, L. S., Haslemo, T., Jukic, M. M., Ingelman-Sundberg, M., Molden, E., & Kringen, M. K. (2022). Impact of the novel CYP2C:TG haplotype and CYP2B6 variants on sertraline exposure in a large patient population.

- Hicks, J. K., Bishop, J. R., Sangkuhl, K., Müller, D. J., Ji, Y., Leckband, S. G., Leeder, J. S., Graham, R. L., Gaedigk, A., Relling, M. V., & Klein, T. E. (2015). Clinical Pharmacogenetics Implementation Consortium (CPIC) Guideline for CYP2D6 and CYP2C19 Genotypes and Dosing of Selective Serotonin Reuptake Inhibitors. Clinical pharmacology and therapeutics, 98(2), 127–134.

- Obach, R. S., Cox, L. M., & Tremaine, L. M. (2005). Sertraline is metabolized by multiple cytochrome P450 enzymes, monoamine oxidases, and glucuronyl transferases in human: an in vitro study.

- Bråten, L. S., Haslemo, T., Jukic, M. M., Ingelman-Sundberg, M., Molden, E., & Kringen, M. K. (2020). Impact of CYP2C19 genotype on sertraline exposure in 1200 Scandinavian patients. European journal of clinical pharmacology, 76(12), 1707–1714.

- The Influence of CYP2C19 Gene Variants on Selective Serotonin Reuptake Inhibitors in Patients with Major Depressive Disorder: A Literature Review. (2023). Jurnal Kedokteran Diponegoro, 12(4), 235-242.

- Rudberg, I., Hermann, M., Refsum, H., & Molden, E. (2008). Serum concentrations of sertraline and N-desmethyl sertraline in relation to CYP2C19 genotype in psychiatric patients. European journal of clinical pharmacology, 64(12), 1181–1188.

- Wang, J. H., Liu, Z. Q., Wang, W., Chen, X. P., Shu, Y., & He, N. (2001). Pharmacokinetics of sertraline in relation to genetic polymorphism of CYP2C19. Clinical pharmacology and therapeutics, 70(1), 42–47.

- Xu, Z. H., Wang, W., Zhao, X. J., Huang, S. L., Zhu, B., He, N., Shu, Y., Liu, Z. Q., & Zhou, H. H. (1999). Evidence for involvement of polymorphic CYP2C19 and 2C9 in the N-demethylation of sertraline in human liver microsomes. British journal of clinical pharmacology, 48(3), 416–423.

- Patel, J., Spencer, E. P., & Flanagan, R. J. (1996). HPLC of sertraline and norsertraline in plasma or serum.

- Bousman, C. A., Stevenson, J. M., Ramsey, L. B., Sangkuhl, K., Hicks, J. K., Strawn, J. R., Singh, A. B., Taran, L., Chavez, O., Taylor, D. M., Bishop, J. R., & Müller, D. J. (2023). Clinical Pharmacogenetics Implementation Consortium (CPIC) Guideline for CYP2D6, CYP2C19, CYP2B6, SLC6A4, and HTR2A Genotypes and Serotonin Reuptake Inhibitor Antidepressants. Clinical Pharmacology & Therapeutics, 114(1), 51-64.

- Rudberg, I., Hermann, M., Refsum, H., & Molden, E. (2008). Serum concentrations of sertraline and N-desmethyl sertraline in relation to CYP2C19 genotype in psychiatric patients. European Journal of Clinical Pharmacology, 64(12), 1181–1188.

- Suzen, S., & Ozer, D. (2012). DETERMINATION OF SERTRALINE AND ITS METABOLITE BY HIGH-PRESSURE LIQUID CHROMATOGRAPHY IN PLASMA. Revue Roumaine de Chimie, 57(7-8), 701-707.

- He, L., Feng, F., & Wu, J. (2005). Determination of sertraline in human plasma by high-performance liquid chromatography-electrospray ionization mass spectrometry and method validation.

- Xu, Z. H., Wang, W., Zhao, X. J., Huang, S. L., Zhu, B., He, N., Shu, Y., Liu, Z. Q., & Zhou, H. H. (1999). Evidence for involvement of polymorphic CYP2C19 and 2C9 in the N-demethylation of sertraline in human liver microsomes. British journal of clinical pharmacology, 48(3), 416–423.

- Al-Salami, H., Butt, G., & Tucker, I. (2015). Development and Validation of a HPLC Method for Determination of Sertraline in Human Plasma and its Application to Bioequivalence Study. Tropical Journal of Pharmaceutical Research, 14(7), 1281.

- Phogole, C. M., Hastie, R., & Kellermann, T. (2023). A simple and sensitive LC-MS/MS method for the quantitation of sertraline and N-desmethylsertraline in human plasma. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1228, 123827.

- Obach, R. S., Cox, L. M., & Tremaine, L. M. (2005). Sertraline is metabolized by multiple cytochrome P450 enzymes, monoamine oxidases, and glucuronyl transferases in human: an in vitro study. Drug metabolism and disposition, 33(2), 262-270.

- Parikh, S. V., et al. (2022). Combinatorial pharmacogenomic algorithm is predictive of sertraline metabolism in patients with major depressive disorder.

- Huddart, R., Hicks, J. K., Ramsey, L. B., Strawn, J. R., Smith, D. M., Bobonis, M., Altman, R. B., & Klein, T. E. (2020). PharmGKB summary: sertraline pathway, pharmacokinetics. Pharmacogenetics and Genomics, 30(8), 175-183.

- Bråten, L. S., Haslemo, T., Jukic, M. M., Ingelman-Sundberg, M., Molden, E., & Kringen, M. K. (2022). Impact of the novel CYP2C:TG haplotype and CYP2B6 variants on sertraline exposure in a large patient population.

- Phogole, C. M., Hastie, R., & Kellermann, T. (2023). A simple and sensitive LC-MS/MS method for the quantitation of sertraline and N-desmethylsertraline in human plasma.

- Nagy, J., et al. (2011). Analytical methodologies for the determination of sertraline. Journal of Pharmaceutical and Biomedical Analysis, 54(5), 923-933.

- Belmonte-Serrano, F., et al. (2012). Development and validation of a HPLC method for the determination of sertraline and three non-chiral related impurities. Journal of Pharmaceutical and Biomedical Analysis, 66, 249-254.

- DeVane, C. L. (1999). Clinical pharmacokinetics of sertraline. Clinical pharmacokinetics, 37(3), 183–195.

Sources

- 1. Estimation of sertraline by chromatographic (HPLC-UV273 nm) technique under hydrolytic stress conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. g-standaard.nl [g-standaard.nl]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ejournal2.undip.ac.id [ejournal2.undip.ac.id]

- 7. Sertraline N-demethylation is catalyzed by multiple isoforms of human cytochrome P-450 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A simple and sensitive LC-MS/MS method for the quantitation of sertraline and N-desmethylsertraline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ClinPGx [clinpgx.org]

- 10. Influence of CYP2B6 and CYP2C19 polymorphisms on sertraline metabolism in major depression patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ClinPGx [clinpgx.org]

- 12. Serum concentrations of sertraline and N-desmethyl sertraline in relation to CYP2C19 genotype in psychiatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Clinical Pharmacogenetics Implementation Consortium (CPIC) Guideline for CYP2D6, CYP2C19, CYP2B6, SLC6A4, and HTR2A Genotypes and Serotonin Reuptake Inhibitor Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Impact of CYP2C19 genotype on sertraline exposure in 1200 Scandinavian patients - PMC [pmc.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. PharmGKB summary: sertraline pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. "Clinical Pharmacogenetics Implementation Consortium (CPIC) Guideline f" by Chad A. Bousman, James M. Stevenson et al. [scholarlyexchange.childrensmercy.org]

- 18. ovid.com [ovid.com]

- 19. researchgate.net [researchgate.net]

The Imperative of Deuterated Norsertraline in Forensic Toxicology: A Technical Guide to LC-MS/MS Quantification

Executive Summary

In forensic toxicology, the accurate quantification of selective serotonin reuptake inhibitors (SSRIs) and their active metabolites is critical for determining cause of death, evaluating driving under the influence of drugs (DUID), and conducting post-mortem pharmacokinetics. Sertraline, a widely prescribed SSRI, undergoes extensive hepatic metabolism to its primary active metabolite, norsertraline (N-desmethylsertraline)[1].

Analyzing these compounds in complex forensic matrices (e.g., putrefied whole blood, gastric fluid, hair, and urine) presents significant analytical challenges, primarily due to severe matrix effects during liquid chromatography-tandem mass spectrometry (LC-MS/MS)[2]. This whitepaper explores the mechanistic causality behind using stable isotope-labeled internal standards (SIL-IS)—specifically deuterated norsertraline (e.g., Norsertraline-D3 or Norsertraline-D4)—to create self-validating quantitative workflows that ensure absolute scientific integrity.

Mechanistic Rationale: ESI Matrix Effects and Isotopic Compensation

The core challenge in LC-MS/MS forensic analysis is the matrix effect —the alteration of ionization efficiency by co-eluting endogenous compounds[3]. During Electrospray Ionization (ESI), target analytes and matrix components compete for access to the surface of charged droplets. In highly complex forensic samples, excess lipids, proteins, or degradation products often outcompete the target analyte, leading to severe ion suppression[4].

The Causality of SIL-IS Selection

Why is a deuterated analog non-negotiable for rigorous forensic quantification?

-

Physicochemical Equivalence: Deuterated norsertraline (e.g., Norsertraline-D4) shares virtually identical physicochemical properties (pKa, lipophilicity) with native norsertraline.

-

Chromatographic Co-elution: Because they are structurally identical save for the isotopic mass shift, the native analyte and the SIL-IS co-elute perfectly from the analytical column.

-

Proportional Suppression: When the co-eluting peak enters the ESI source, any matrix component that suppresses the ionization of native norsertraline will suppress the deuterated IS to the exact same degree.

By calculating the ratio of the analyte peak area to the IS peak area, the matrix effect is mathematically canceled out. This creates a self-validating system : even if absolute signal intensity drops by 50% due to post-mortem blood putrefaction, the calculated concentration remains 100% accurate[5].

Metabolic Pathway & Forensic Relevance

Sertraline is extensively metabolized in the liver via N-demethylation, mediated primarily by CYP3A4, CYP2C19, and CYP2B6, yielding norsertraline[1]. In forensic contexts, quantifying norsertraline is often more informative than the parent drug because its longer half-life (66–104 hours compared to sertraline's 26 hours) provides a wider window of detection and helps differentiate between acute overdose and chronic therapeutic use.

Caption: Hepatic N-demethylation pathway of sertraline to norsertraline via CYP450 enzymes.

Methodological Framework: LC-MS/MS Workflow

To ensure authoritative grounding, the following protocol synthesizes validated practices for the extraction and quantification of norsertraline using Norsertraline-D4 as the internal standard[6][7].

Step-by-Step Experimental Protocol

Step 1: Sample Aliquoting and IS Spiking

-

Transfer 500 µL of forensic matrix (whole blood or urine) into a clean 2 mL microcentrifuge tube.

-

Spike the sample with 25 µL of a 1.0 µg/mL working solution of Norsertraline-D4 (yielding a final IS concentration of 50 ng/mL)[8].

-

Causality Check: Spiking the IS at the very beginning ensures it accounts for volumetric losses during all subsequent extraction steps.

Step 2: Protein Precipitation and Clean-up

-

Add 1.0 mL of ice-cold Acetonitrile (containing 0.1% formic acid) to precipitate proteins[6].

-

Vortex vigorously for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

(Optional but recommended for post-mortem blood): Transfer the supernatant to a Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) cartridge. Wash with 2% formic acid and methanol, then elute with 5% ammonium hydroxide in methanol[9].

Step 3: Evaporation and Reconstitution

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of Mobile Phase A (0.1% Formic Acid in Water).

Step 4: LC-MS/MS Analysis

-

Column: Biphenyl or C18 column (e.g., 2.1 × 100 mm, 1.7 µm) maintained at 40°C[10].

-

Mobile Phase: Gradient elution using (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile.

-

MS/MS Parameters (Positive ESI, MRM Mode):

Caption: LC-MS/MS workflow demonstrating SIL-IS integration for matrix effect compensation.

Quantitative Data Presentation

The integration of deuterated norsertraline yields highly robust validation metrics that comply with Scientific Working Group for Forensic Toxicology (SWGTOX) guidelines[6][10]. Below is a summary of typical quantitative performance data derived from validated LC-MS/MS forensic methodologies utilizing SIL-IS compensation:

| Validation Parameter | Native Norsertraline (Without IS Correction) | Norsertraline (Corrected via Norsertraline-D4) | Forensic Significance |

| Linearity Range | Non-linear at low ends due to suppression | 1.0 – 1000 ng/mL ( | Covers both therapeutic and fatal overdose ranges. |

| Limit of Detection (LOD) | ~2.5 ng/mL | 0.1 – 0.3 ng/mL | Critical for detecting trace levels in hair or degraded samples. |

| Extraction Recovery | 65% – 80% (Highly variable) | 85% – 115% (Normalized) | Ensures consistent reporting across different tissue types. |

| Matrix Effect (Suppression) | Up to -45% in post-mortem blood | Prevents false negatives in highly putrefied forensic matrices. | |

| Inter-day Precision (%CV) | > 20% | Guarantees reproducibility for legal/courtroom defensibility. |

Data synthesized from peer-reviewed forensic validation studies[4][6][7].

Conclusion

The application of deuterated norsertraline in forensic toxicology is not merely a best practice; it is a fundamental requirement for scientific integrity. By establishing a self-validating system where the internal standard perfectly mimics the target analyte's physicochemical and ionization behaviors, toxicologists can completely neutralize the severe matrix effects inherent to post-mortem and biological samples. This ensures that the final quantitative data presented in medicolegal death investigations is both highly accurate and legally defensible.

References

-

Thermo Fisher Scientific. "Challenges in Sample Preparation for Forensic Quantitative Screening of Over 120 Drugs of Abuse on a Triple Quadrupole Mass Spectrometer." Thermofisher.com. Available at:[5]

-

CUNY Academic Works. "Development and validation of a LC-MS/MS method for detection and quantification of 18 antidepressants in whole blood." Cuny.edu. Available at:[8]

-

ACS Publications. "Toxicity Profile, Pharmacokinetic, and Drug–Drug Interaction Study of Citalopram and Sertraline Following Oral Delivery in Rat: An LC-MS/MS Method for the Simultaneous Determination in Plasma." Chemical Research in Toxicology. Available at:[1]

-

ResearchGate. "Development and Validation of an Improved Method for the Quantitation of Sertraline in Human Plasma using LC-MS-MS and Its Application to Bioequivalence Studies." Researchgate.net. Available at:[6]

-

Oxford Academic. "New Broad-Spectrum Drug Screen for 127 Analytes by LC-MS/MS." Oup.com. Available at:[9]

-

National Institutes of Health (NIH). "High-performance liquid chromatography-tandem mass spectrometry was used to measure 20 antidepressants in human serum." Nih.gov. Available at:[4]

-

ResearchGate. "Determination of Sertraline in Human Plasma by High-Performance Liquid Chromatography—Electrospray Ionization Mass Spectrometry and Method Validation." Researchgate.net. Available at:[7]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. iris.unimore.it [iris.unimore.it]

- 4. High-performance liquid chromatography-tandem mass spectrometry was used to measure 20 antidepressants in human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. academicworks.cuny.edu [academicworks.cuny.edu]

- 9. academic.oup.com [academic.oup.com]

- 10. pro3c304b-pic32.websiteonline.cn [pro3c304b-pic32.websiteonline.cn]

A Technical Guide to the Solubility Properties of rac-cis-N-Desmethyl Sertraline-d4 Hydrochloride

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction and Scientific Background

Sertraline is a widely prescribed antidepressant medication that functions by selectively inhibiting the reuptake of serotonin in the brain.[1] Following administration, Sertraline is extensively metabolized, primarily through N-demethylation, to its major metabolite, N-desmethylsertraline.[1][2] While substantially less potent as a serotonin reuptake inhibitor than its parent compound, N-desmethylsertraline's long half-life (62-104 hours) necessitates its characterization in drug development and safety studies.[1][2]

The compound of interest, rac-cis-N-Desmethyl Sertraline-d4 HCl, is a stable isotope-labeled version of this metabolite. The "-d4" designation indicates that four hydrogen atoms have been replaced by deuterium. Such deuterated compounds are invaluable as internal standards in quantitative bioanalysis (e.g., LC-MS/MS assays) due to their near-identical chemical behavior to the endogenous analyte but distinct mass.[3] Understanding the solubility of this standard is critical for preparing accurate stock solutions, calibration curves, and ensuring its proper behavior in various analytical and biological matrices.

This guide will focus on the key physicochemical principles governing its solubility and provide actionable protocols for its measurement.

Core Physicochemical Properties and Expected Solubility Profile

The solubility of a compound is not a single value but is highly dependent on the properties of both the solute and the solvent system. For a molecule like rac-cis-N-Desmethyl Sertraline-d4 HCl, the following factors are paramount.

Impact of the Hydrochloride Salt Form and pH-Dependent Solubility

Like its parent drug, N-Desmethyl Sertraline is a weak base, containing a secondary amine group. The hydrochloride (HCl) salt form is used to enhance its aqueous solubility. In solution, the salt dissociates, and the amine group can exist in either a protonated (ionized, cationic) or a neutral (free base) form. The equilibrium between these two states is governed by the compound's pKa and the pH of the solution, as described by the Henderson-Hasselbalch equation.

-

At pH < pKa: The protonated, ionized form dominates. This form is significantly more polar and, therefore, more soluble in aqueous media.

-

At pH > pKa: The neutral, free base form becomes more prevalent. This form is less polar and has significantly lower aqueous solubility, which can lead to precipitation.

Sertraline HCl has a pKa of approximately 9.48.[4] While the specific pKa of N-desmethylsertraline is not as widely cited, it is expected to be very similar. The removal of a methyl group has a minor electronic effect. Consequently, rac-cis-N-Desmethyl Sertraline-d4 HCl is expected to exhibit its highest aqueous solubility in acidic to neutral conditions (pH 1-7) and a sharp decrease in solubility in alkaline conditions (pH > 8).

Data for the parent compound, Sertraline HCl, clearly illustrates this pH-dependency, with solubility being highest around pH 4.2-6.3 and decreasing significantly at pH 7.2 and above.[5] A similar profile is anticipated for the N-desmethyl metabolite.

The Influence of Deuterium Substitution

The replacement of hydrogen with deuterium creates a carbon-deuterium (C-D) bond that is slightly shorter and stronger than a carbon-hydrogen (C-H) bond.[6] This can lead to a phenomenon known as the Kinetic Isotope Effect (KIE), which primarily affects the rate of metabolic reactions involving the cleavage of that bond.[7]

However, the effect of deuteration on equilibrium properties like solubility is generally considered to be minimal. While subtle changes in pKa or lipophilicity can occur, they are not expected to cause a dramatic shift in the overall solubility profile. For the purposes of preparing analytical solutions, the solubility of rac-cis-N-Desmethyl Sertraline-d4 HCl can be reasonably approximated by that of its non-deuterated counterpart. The primary value of deuteration here is in its impact on metabolic stability and its utility as an internal standard, not as a means of altering solubility.[6][8]

Biopharmaceutics Classification System (BCS) Context

Sertraline HCl is classified as a Biopharmaceutics Classification System (BCS) Class II compound, which is characterized by low solubility and high permeability.[9][10] Given its structural similarity, N-Desmethyl Sertraline and its deuterated analogue are also expected to fall into this category. This classification underscores the importance of understanding and quantifying solubility, as it is a primary factor controlling dissolution and subsequent absorption in vivo.[9]

Data Summary: Solubility of Sertraline HCl and Related Compounds

To provide a quantitative framework, the table below summarizes known solubility data for Sertraline HCl. This data serves as the best available proxy for estimating the solubility of its N-desmethyl-d4 metabolite.

| Solvent/Condition | Sertraline HCl Solubility (mg/mL) | Reference |

| Water (pH 5.3, 25°C) | 3.8 | [11][12] |

| pH 1.0 Buffer | 0.89 | [5] |

| pH 4.2 Buffer | 4.07 | [5] |

| pH 6.2 Buffer | 4.93 | [5] |

| pH 7.2 Buffer | 0.72 | [5] |

| 0.1N NaOH | 0.002 | [4] |

| Ethanol | 15.7 | [4] |

| Isopropyl Alcohol | 4.3 (Slightly Soluble) | [4][11] |

| DMSO | ~147 (Soluble to 100 mM) | [4][13] |

| Acetonitrile | 0.85 | [4] |

Note: Vendor data for (1S,4S)-N-desmethyl Sertraline HCl qualitatively describes it as slightly soluble in water and acetonitrile and soluble in DMSO.[14]

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires robust, well-controlled experimental methods. The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility.[15]

Key Factors Influencing Solubility

The following diagram illustrates the critical factors that must be considered and controlled when designing and interpreting solubility experiments for a weakly basic hydrochloride salt like rac-cis-N-Desmethyl Sertraline-d4 HCl.

Caption: Workflow for Thermodynamic Equilibrium Solubility Assay.

Step-by-Step Procedure:

-

Preparation: Prepare a set of well-defined aqueous buffers (e.g., pH 4.5, 7.4) and select relevant organic solvents.

-

Addition of Compound: Add an excess amount of solid rac-cis-N-Desmethyl Sertraline-d4 HCl to a vial containing a known volume of the chosen solvent. A good starting point is to add 2-10 mg of solid to 1 mL of solvent. The key is to ensure undissolved solid remains at the end of the experiment.

-

Equilibration: Seal the vials and place them on a rotator or orbital shaker in an incubator set to a constant temperature (e.g., 25°C). Allow the mixture to equilibrate for at least 24 hours. For compounds that may undergo polymorphic transformations, 48-72 hours may be necessary. [15]4. Phase Separation: After equilibration, visually confirm that excess solid is still present. Centrifuge the vials at high speed (e.g., >10,000 x g for 15 minutes) to pellet the undissolved solid.

-

Sampling: Carefully remove an aliquot of the clear supernatant. For very precise measurements, it is advisable to filter this supernatant through a low-binding syringe filter (e.g., 0.22 µm) to remove any remaining particulates. Self-Validation Step: Run a control to check for compound adsorption to the filter material.

-

Quantification: Prepare a series of dilutions of the supernatant in an appropriate mobile phase. Analyze these samples using a pre-validated HPLC-UV or LC-MS/MS method with a standard curve prepared from a known stock solution.

-

Calculation: Determine the concentration in the original supernatant based on the dilutions. This value represents the thermodynamic solubility. The experiment should be performed in replicate (n=2 or 3) for statistical validity.

Kinetic Solubility Assay (High-Throughput Screening)

For earlier stage discovery or when sample is limited, a kinetic solubility assay can be employed. This method measures the concentration at which a compound precipitates from a solution when added from a high-concentration DMSO stock. It is important to note that this often overestimates true thermodynamic solubility as it measures the point of precipitation from a supersaturated solution, not the equilibrium state. [16][17]

Conclusion and Recommendations

The solubility of rac-cis-N-Desmethyl Sertraline-d4 HCl is a critical parameter for its effective use as an internal standard in research and regulated bioanalysis. Based on the data from its parent compounds and fundamental chemical principles, its solubility is expected to be:

-

Highly pH-dependent , with good solubility in acidic-to-neutral aqueous media (pH < 7.5) and poor solubility in alkaline conditions.

-

Slightly soluble in water, likely in the low single-digit mg/mL range under optimal pH conditions.

-

Readily soluble in organic solvents like DMSO and moderately soluble in alcohols like ethanol.

For practical applications, it is strongly recommended to prepare primary stock solutions in DMSO. Subsequent dilutions into aqueous-based analytical buffers should be carefully considered to ensure the final concentration remains well below the solubility limit at the buffer's pH to prevent precipitation and ensure accuracy. The experimental protocols provided in this guide offer a robust, self-validating framework for the empirical determination of this compound's solubility in any desired matrix.

References

- PubChem. (n.d.). Sertraline. National Center for Biotechnology Information.

- INCHEM. (n.d.). Sertraline (PIM 177).

- Aurobindo Pharma. (2017, July 11). PRODUCT MONOGRAPH Pr AURO-SERTRALINE.

- Chemical Risk Information Platform, Japan. (n.d.). Sertraline Chemical Substances Control Law Reference.

- Abcam. (n.d.). Sertraline hydrochloride (CAS 79617-98-4).

- Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.

- Journal of Applied Pharmaceutical Science. (2018). Biopharmaceutical classification system: Scientific basis for biowaiver extensions.

- Evotec. (n.d.). Thermodynamic Solubility Assay.

- PubChem. (n.d.). Desmethylsertraline. National Center for Biotechnology Information.

- Cayman Chemical. (n.d.). (1S,4S)-N-desmethyl Sertraline (hydrochloride).

- ResearchGate. (n.d.). Preparation and Optimization of Sertraline Hydrochloride Tablets with Improved Dissolution Through Crystal Modification.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Domainex. (n.d.). Thermodynamic Solubility Assay.

- Wikipedia. (n.d.). Desmethylsertraline.

- Digital Commons @ Assumption University. (n.d.). The Evolution of Deuterium in the Pharmaceutical Industry and Its Effects on Methods of Deuterium Incorporation.

- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.

- ResearchGate. (n.d.). Using Deuterium in Drug Discovery: Leaving the Label in the Drug.

- ResearchGate. (n.d.). Deuterium as a tool for changing the properties of pharmaceutical substances (Review).

- Saudi Journal of Medical and Pharmaceutical Sciences. (2021, August 26). Development of a Novel Method for Determination of Sertraline in Pharmaceutical Products and its Quality Control Application.

- Merck Index. (n.d.). Sertraline.

- Nature. (2023, June 5). Deuterium in drug discovery: progress, opportunities and challenges.

- Expert Opinion on Drug Metabolism & Toxicology. (n.d.). Deuterated drugs; where are we now?.

- Wikipedia. (n.d.). Sertraline.

- MedChemExpress. (n.d.). (1S,4S)-N-Desmethyl Sertraline hydrochloride.

- Trends in Pharmaceutical Sciences and Technologies. (2021, March 15). A novel classification method for determination of Sertraline in pharmaceutical formulation containing different amount of excipients.

Sources

- 1. Sertraline - Wikipedia [en.wikipedia.org]

- 2. Desmethylsertraline - Wikipedia [en.wikipedia.org]

- 3. digitalcommons.assumption.edu [digitalcommons.assumption.edu]

- 4. Sertraline [drugfuture.com]

- 5. pdf.hres.ca [pdf.hres.ca]

- 6. researchgate.net [researchgate.net]

- 7. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. saudijournals.com [saudijournals.com]

- 11. Sertraline (PIM 177) [inchem.org]

- 12. env.go.jp [env.go.jp]

- 13. Sertraline hydrochloride, Serotonin reuptake inhibitor (CAS 79617-98-4) | Abcam [abcam.com]

- 14. caymanchem.com [caymanchem.com]

- 15. raytor.com [raytor.com]

- 16. enamine.net [enamine.net]

- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

Absolute Quantification in Psychiatry: The Mechanistic Role of Stable Isotopes in Antidepressant TDM

Executive Summary

Therapeutic Drug Monitoring (TDM) in psychiatry has evolved from a complementary clinical tool into a foundational requirement for precision dosing. As analytical scientists, we rely on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to achieve the sensitivity required for mapping pharmacokinetic profiles. However, the biological matrix of human serum introduces severe ionization variabilities. This technical guide explores the causality of matrix effects, the mechanistic necessity of Stable Isotope-Labeled Internal Standards (SIL-IS), and the critical chromatographic caveats—such as the Deuterium Isotope Effect—that dictate experimental design.

The Clinical and Analytical Imperative

The AGNP (Arbeitsgemeinschaft für Neuropsychopharmakologie und Pharmakopsychiatrie) consensus guidelines strongly recommend TDM for the dose optimization of antidepressants to ensure patient adherence, manage pharmacokinetic drug-drug interactions, and mitigate toxicity 1. LC-MS/MS has become the gold standard for this quantification due to its unparalleled sensitivity and multiplexing capabilities 2.

However, the mass spectrometer is highly susceptible to the matrix effect —the alteration of analyte ionization efficiency by co-eluting endogenous components. To achieve absolute quantification and transform the assay into a self-validating system, Stable Isotope-Labeled Internal Standards (SIL-IS) must be integrated directly into the sample preparation workflow 3.

Mechanistic Principles: Causality of Matrix Effects and SIL-IS Correction

When a precipitated serum sample is injected into an LC-MS/MS system, residual lipids, salts, and proteins co-elute with target antidepressants (e.g., fluoxetine, sertraline, bupropion). Inside the electrospray ionization (ESI) source, these endogenous components compete with the analyte for available charge droplets, leading to profound ion suppression or, occasionally, ion enhancement 4.

A SIL-IS is an isotopologue of the target analyte, synthesized by replacing specific atoms with stable isotopes (²H, ¹³C, or ¹⁵N). Because the SIL-IS shares near-identical physicochemical properties with the native antidepressant, it experiences the exact same extraction losses and matrix-induced ionization variations 5. By measuring the ratio of the analyte peak area to the SIL-IS peak area, any signal suppression affecting the analyte proportionally affects the IS, effectively canceling out the error and validating the analytical run 6.

Mechanism of Matrix-Induced Ion Suppression and Correction via SIL-IS Normalization.

The Deuterium Isotope Effect: A Critical Caveat

While deuterated (²H) internal standards are the most common and cost-effective, they introduce a critical chromatographic vulnerability known as the Deuterium Isotope Effect 4.

The Causality: Replacing carbon-bound hydrogen with deuterium slightly alters the lipophilicity of the molecule. In reversed-phase liquid chromatography, this causes the deuterated IS to elute slightly earlier than the native non-deuterated antidepressant 6. If the retention time shift is significant (e.g., >1 second), the analyte and its SIL-IS no longer perfectly co-elute. Consequently, they enter the ESI source alongside different matrix components, experiencing differential matrix effects. This differential suppression invalidates the core assumption of the IS technique, leading to inaccurate quantification 5.

To circumvent this, ¹³C or ¹⁵N-labeled standards are preferred when absolute co-elution is mandatory, as they do not alter lipophilicity and thus eliminate retention time shifts entirely 7.

Quantitative Impact of Isotope Selection

The following table summarizes the theoretical impact of isotope selection on retention time shifts and matrix effect compensation, demonstrating how a slight shift can cause up to a 26% differential error 4.

| Analyte / Internal Standard | Isotope Label | Retention Time Shift (ΔRT) | Matrix Effect (Analyte) | Matrix Effect (IS) | Differential Error |

| Sertraline / None (External) | N/A | N/A | 65% (Suppression) | N/A | -35.0% |

| Sertraline / Sertraline-d3 | ²H (Deuterium) | -1.2 seconds | 65% (Suppression) | 91% | -26.0% |

| Sertraline / Sertraline-¹³C6 | ¹³C (Carbon-13) | 0.0 seconds | 65% (Suppression) | 65% | 0.0% |

Self-Validating Experimental Protocol: LC-MS/MS Quantification

To ensure rigorous analytical standards, the following step-by-step protocol details a self-validating workflow for extracting and quantifying antidepressants from human serum using SIL-IS 3.

Step 1: Reagent and Standard Preparation

-

Prepare a working solution containing the target antidepressants and their corresponding SIL-IS (e.g., Fluoxetine-¹³C6).

-

Ensure the SIL-IS concentration is spiked at approximately 50% of the anticipated upper limit of quantification (ULOQ) to maintain a robust signal-to-noise ratio across all patient samples.

Step 2: Sample Extraction (Protein Precipitation)

-

Aliquot 100 µL of human serum into a 1.5 mL microcentrifuge tube.

-

Spike 10 µL of the SIL-IS working solution into the serum. Crucial Causality Step: Vortex for 30 seconds to allow the SIL-IS to equilibrate and bind to matrix proteins identically to the endogenous analyte.

-

Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins 2.

-

Vortex vigorously for 1 minute, then centrifuge at 14,000 × g for 10 minutes at 4°C.

Step 3: LC-MS/MS Analysis

-

Transfer 100 µL of the supernatant to an autosampler vial.

-

Inject 5 µL onto a reversed-phase C18 column (e.g., 2.1 × 50 mm, 1.7 µm).

-

Utilize a gradient elution of 10 mM ammonium formate (pH 3.0) and acetonitrile at 0.4 mL/min.

-

Operate the mass spectrometer in positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode 2.

Step 4: Data Validation

-

Calculate the matrix effect (ME) by comparing the peak area of the SIL-IS spiked post-extraction to the SIL-IS spiked into neat solvent.

-

If the ME falls outside the acceptable 85%–115% range, verify that the retention time shift between the analyte and SIL-IS is <0.05 minutes to rule out differential ion suppression 6.

Step-by-Step Self-Validating LC-MS/MS Workflow for Antidepressant Quantification.

Conclusion

The integration of stable isotope-labeled internal standards is non-negotiable for the rigorous therapeutic drug monitoring of antidepressants via LC-MS/MS. While deuterated standards offer a cost-effective baseline, analytical scientists must remain vigilant regarding the deuterium isotope effect. By understanding the causality behind lipophilicity shifts and differential matrix suppression, laboratories can optimize their chromatographic conditions or pivot to ¹³C/¹⁵N labels, ensuring that psychiatric dosing decisions are grounded in unassailable analytical truth.

References

-

Title: AGNP Consensus Guidelines for Therapeutic Drug Monitoring in Psychiatry: Update 2011 Source: nih.gov URL: [Link]

-

Title: A semi-automated, isotope-dilution high-resolution mass spectrometry assay for therapeutic drug monitoring of antidepressants Source: nih.gov URL: [Link]

-

Title: The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations Source: waters.com URL: [Link]

-

Title: Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method Source: ovid.com (Journal of Pharmaceutical and Biomedical Analysis) URL: [Link]

-

Title: Overview of Methods and Considerations for Handling Complex Samples Source: chromatographyonline.com URL: [Link]

-

Title: High-performance liquid chromatography-tandem mass spectrometry was used to measure 20 antidepressants in human serum Source: nih.gov URL: [Link]

Sources

- 1. AGNP Consensus Guidelines for Therapeutic Drug Monitoring in Psychiatry: Update 2011 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. High-performance liquid chromatography-tandem mass spectrometry was used to measure 20 antidepressants in human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A semi-automated, isotope-dilution high-resolution mass spectrometry assay for therapeutic drug monitoring of antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. waters.com [waters.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ovid.com [ovid.com]

- 7. chromatographyonline.com [chromatographyonline.com]

rac-cis-N-Desmethyl Sertraline-d4 safety data sheet (SDS) analysis

An In-Depth Technical Guide to the Safe Handling and Application of rac-cis-N-Desmethyl Sertraline-d4

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the safety, handling, and application of rac-cis-N-Desmethyl Sertraline-d4, a critical reagent in bioanalytical and pharmaceutical research. Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard Safety Data Sheet (SDS) to offer practical insights and a framework for its safe and effective use in a laboratory setting.

Introduction: The Role and Significance of a Deuterated Internal Standard

rac-cis-N-Desmethyl Sertraline-d4 is the deuterated analog of N-desmethyl sertraline, the primary and significantly less active metabolite of the widely prescribed selective serotonin reuptake inhibitor (SSRI), Sertraline.[1][2] Sertraline is extensively metabolized in the liver by multiple cytochrome P450 enzymes to N-desmethylsertraline.[3][4][5]

The "-d4" designation indicates that four hydrogen atoms have been replaced with deuterium. This isotopic labeling makes rac-cis-N-Desmethyl Sertraline-d4 an ideal internal standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[6] In such applications, it is added to biological samples (e.g., plasma, urine) at a known concentration during sample preparation. Because it is chemically identical to the endogenous (non-labeled) N-desmethyl sertraline, it experiences the same extraction losses, matrix effects, and ionization suppression or enhancement during analysis.[7][8] However, due to its higher mass, it can be distinguished from the target analyte by the mass spectrometer, allowing for highly accurate and precise quantification.[9] The use of stable isotope-labeled internal standards like this is considered the gold standard in quantitative mass spectrometry.[8][9]

Section 1: Core Safety Data Analysis (SDS Proxy)

While a specific Safety Data Sheet for rac-cis-N-Desmethyl Sertraline-d4 is typically provided by the supplier upon purchase, a comprehensive safety analysis can be constructed from available product data and the SDS of the parent compound, Sertraline Hydrochloride. The toxicological properties are expected to be nearly identical due to the negligible kinetic isotope effect in biological systems.

Hazard Identification and GHS Classification

Based on the data for Sertraline Hydrochloride and its non-labeled metabolite, the compound should be handled as a substance with the following potential hazards:

-

Acute Oral Toxicity: The non-labeled N-desmethylsertraline is classified as "Harmful if swallowed" (Acute Toxicity, Oral, Category 4).[10][11]

-